(S)-Norzopiclone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSFZSTXVVJLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866775 | |
| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59878-63-6 | |
| Record name | N-Desmethylzopiclone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059878636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59878-63-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Characterization of N Desmethylzopiclone
Receptor Binding and Agonistic/Antagonistic Properties
N-Desmethylzopiclone exhibits a range of interactions with various neurotransmitter receptors, including the GABAA receptor, nicotinic acetylcholine (B1216132) receptors, NMDA receptors, and muscarinic receptors. wikipedia.orgmedchemexpress.eugoogle.comgoogle.comgoogle.comnih.govmedchemexpress.commedkoo.com
Interaction with GABAA Receptor Subtypes
N-Desmethylzopiclone demonstrates benzodiazepine-like actions at GABAA receptor subtypes containing the γ2 subunit. medchemexpress.eunih.govmedchemexpress.com Studies using patch-clamp recording have shown that micromolar concentrations of (S)-desmethylzopiclone potentiate GABAA receptor currents elicited by subsaturating concentrations of GABA. medchemexpress.eunih.govmedkoo.com This potentiation is associated with a leftward shift in the GABA dose-response curves, indicating that the metabolite may increase the binding affinity of GABA at the receptor. nih.govmedkoo.com The potentiation of GABAA receptor currents by (S)-desmethylzopiclone is strictly dependent on the presence of the γ2 subunit; no enhancement is observed in receptors containing the γ1 subunit or those lacking a γ subunit entirely. nih.gov
One characterization of desmethylzopiclone indicates that it acts as a selective partial agonist at the benzodiazepine (B76468) binding site of GABAA receptor subtypes containing the α3 subunit. wikipedia.org However, other research suggests that (S)-norzopiclone is not selective among α1-, α2-, or α3-containing GABAA receptors. medchemexpress.eunih.govmedkoo.com
Here is a summary of the relative interactions with GABAA receptors:
| Compound | GABAA Receptor Interaction | Selectivity (α subunits) | Potency vs. Eszopiclone (B1671324) | γ2 Subunit Dependence |
| N-Desmethylzopiclone | Potentiation of currents | α3 selective (partial agonist) wikipedia.org or Non-selective (α1, α2, α3) medchemexpress.eunih.govmedkoo.com | Substantially lower tmda.go.tz, Weaker | Strictly required nih.gov |
| Zopiclone (B121070) | Full agonist wikipedia.orgdrugbank.come-lactancia.org | Non-selective (α1, α2, α3, α5) wikipedia.orgdrugbank.come-lactancia.org | - | - |
| Eszopiclone | Agonist portico.org | Higher affinity than R-enantiomer portico.org | - | - |
| Zopiclone N-oxide | No significant binding tmda.go.tz | - | - | - |
Selective Partial Agonism at Benzodiazepine Site of α3-containing GABA<sub>A</sub> Receptor Subtypes
Antagonistic Activity at Nicotinic Acetylcholine Receptors
N-Desmethylzopiclone has been found to inhibit nicotinic acetylcholine (nACh) receptors. wikipedia.orgmedchemexpress.eunih.govmedkoo.com Research indicates that the inhibition of nACh receptors by (S)-desmethylzopiclone is noncompetitive. nih.gov This inhibitory effect on nACh receptors has also been observed with zopiclone, alprazolam, and diazepam. nih.gov
Antagonistic Activity at NMDA Receptors
Studies have demonstrated that N-desmethylzopiclone inhibits currents mediated by N-methyl-D-aspartate (NMDA) receptors. wikipedia.orgmedchemexpress.eunih.govmedkoo.com This metabolite does not appear to affect non-NMDA receptors. medchemexpress.eunih.govmedkoo.com
Weak Antagonism at Muscarinic Receptors
Both racemic and optically pure forms of N-desmethylzopiclone have been reported to exhibit only weak antagonistic activity at muscarinic receptors. google.comgoogle.comgoogle.com
Pharmacodynamic Profile
The pharmacodynamic profile of N-desmethylzopiclone highlights its differential activity compared to zopiclone, particularly concerning anxiolysis and sedation. Studies in animal models have been instrumental in elucidating these effects.
Anxiolytic Effects
Research indicates that N-desmethylzopiclone possesses potent anxiolytic effects. Studies using the elevated plus maze test in rats have shown that (S)-N-desmethylzopiclone significantly alters performance in a manner indicative of reduced anxiety portico.orgresearchgate.netnih.gov. Furthermore, a dose-related anxiolytic effect has been observed in the Vogel conflict test portico.orgresearchgate.netnih.gov. These findings suggest a potential clinical utility for this metabolite in the treatment of anxiety portico.org.
Lack of Hypnotic Effects
In contrast to zopiclone and its (S)-enantiomer, eszopiclone, N-desmethylzopiclone has demonstrated a notable lack of hypnotic effects in preclinical studies taiclone.comlongdom.orgportico.org. Assessments of locomotor activity in rats have shown that N-desmethylzopiclone, even at doses up to 200 mg/kg, does not produce significant hypnotic effects, unlike zopiclone and eszopiclone which showed such effects at lower doses (10 mg/kg) portico.org. This suggests a separation of anxiolytic and hypnotic properties in this metabolite.
Effects on Locomotor Activity
Consistent with its lack of hypnotic effects, N-desmethylzopiclone does not appear to significantly alter locomotor activity in animal models at tested doses portico.orgresearchgate.netnih.gov. While zopiclone and its (R)- and (S)-enantiomers have been shown to reduce locomotor activity, (S)-N-desmethylzopiclone did not alter these measures at doses up to 200 mg/kg researchgate.netnih.gov.
Effects on Motor Coordination (Rotarod Performance)
Studies evaluating motor coordination using tests like the rotarod have shown that N-desmethylzopiclone does not impair performance portico.orgresearchgate.netnih.gov. Zopiclone and eszopiclone, at doses exhibiting hypnotic effects, also disrupted motor coordination in the rotarod test portico.org. The absence of such effects with N-desmethylzopiclone further supports its distinct pharmacological profile, lacking the motor impairment often associated with sedative-hypnotics.
Modulation of Electroconvulsive Shock-Induced Seizure Durations
N-Desmethylzopiclone has been shown to influence electroconvulsive shock-induced seizure durations in a dose-related manner portico.orgresearchgate.netnih.gov. This effect suggests potential anticonvulsant properties, although the primary focus of research has been on its anxiolytic profile.
Neurobiological Mechanisms Underlying Anxiolytic Properties
The anxiolytic effects of N-desmethylzopiclone are believed to be mediated, at least in part, through its interaction with the gamma-aminobutyric acid type A (GABAA) receptor complex wikipedia.orglongdom.orgmedchemexpress.eu. Unlike its parent compound, which acts as a largely non-selective full agonist at the benzodiazepine site of GABAA receptors, N-desmethylzopiclone is described as a selective partial agonist at the benzodiazepine site, particularly at α3-containing GABAA receptor subtypes wikipedia.org. Modulation of these α3-containing subtypes has been implicated in the anxiolytic effects of benzodiazepines wikipedia.org. Additionally, (S)-N-desmethylzopiclone has been found to inhibit nicotinic acetylcholine receptors and NMDA receptors wikipedia.orgmedchemexpress.eunih.gov. These multiple receptor interactions may contribute to its observed pharmacological profile, particularly the separation of anxiolytic effects from sedation and motor impairment.
Here is a summary of the pharmacodynamic effects of N-Desmethylzopiclone compared to Zopiclone and Eszopiclone based on preclinical studies:
| Effect | N-Desmethylzopiclone (up to 200 mg/kg) | Zopiclone (10 mg/kg) | Eszopiclone (10 mg/kg) |
| Anxiolytic Effects (Elevated Plus Maze) | Potent effect portico.orgresearchgate.netnih.gov | Significant effect portico.org | Significant effect portico.org |
| Hypnotic Effects (Locomotor Activity) | Failed to show effect portico.orgresearchgate.netnih.gov | Significant effect portico.org | Significant effect portico.org |
| Motor Coordination (Rotarod Performance) | Failed to show effect portico.orgresearchgate.netnih.gov | Disrupted performance portico.org | Disrupted performance portico.org |
| Modulation of ECS Seizure Durations | Dose-related reduction portico.orgresearchgate.netnih.gov | Not specified in this context | Not specified in this context |
| Vogel Conflict Test (Anxiolytic) | Dose-related effect portico.orgresearchgate.netnih.gov | Not specified in this context | Not specified in this context |
Stereoselectivity in Pharmacological Activity
Similar to its parent compound, zopiclone, which is administered as a racemic mixture of its (S)- and (R)-enantiomers, N-Desmethylzopiclone also exists in stereoisomeric forms. guidetopharmacology.orgportico.org The pharmacological activities of these individual enantiomers can differ significantly.
(S)-N-Desmethylzopiclone Activity
The (S)-enantiomer of N-Desmethylzopiclone, also referred to as SEP-174559, has been identified as a metabolite of zopiclone that demonstrates anxiolytic and anticonvulsant effects. medchemexpress.eu Research indicates that (S)-N-Desmethylzopiclone exerts benzodiazepine-like actions specifically at γ2-bearing subtypes of the GABAA receptor. medchemexpress.eunih.gov Studies utilizing patch-clamp recording have shown that micromolar concentrations of (S)-N-Desmethylzopiclone are capable of potentiating GABAA receptor currents elicited by subsaturating concentrations of GABA. medchemexpress.eunih.gov This potentiation is contingent upon the presence of the γ2 subunit in the receptor complex. nih.gov While some studies suggest that (S)-N-Desmethylzopiclone is not selective among α1-, α2-, or α3-bearing GABAA receptors, other findings indicate a selective affinity of the desmethyl metabolite (potentially referring to the racemate or with a focus on the S-enantiomer's contribution) for α3-containing subtypes. wikipedia.orgmedchemexpress.eunih.gov Beyond its interaction with GABAA receptors, (S)-N-Desmethylzopiclone has also been observed to inhibit nicotinic acetylcholine (nACh) receptors and NMDA receptors. medchemexpress.eunih.gov Behavioral studies in animals have demonstrated that (S)-N-Desmethylzopiclone can produce anxiolytic effects without inducing a substantial degree of central nervous system depression. nih.gov It has been shown to alter performance in the elevated plus maze test at lower doses compared to other zopiclone derivatives tested and produced dose-dependent effects in the Vogel conflict test and on electroconvulsive shock-induced seizure durations. nih.gov
(R)-N-Desmethylzopiclone Activity
Summary of Key Pharmacological Findings for N-Desmethylzopiclone and (S)-N-Desmethylzopiclone
| Compound | Primary Activity | GABAA Receptor Interaction | Subtype Selectivity (GABAA) | Other Receptor Interactions | Notes |
| N-Desmethylzopiclone (Racemic) | Anxiolytic | Partial agonist at benzodiazepine site ncats.iowikipedia.org | Selective for α3-containing subtypes reported wikipedia.org | Metabolite of zopiclone wikipedia.orgncats.io; Nonhypnotic portico.org | |
| (S)-N-Desmethylzopiclone | Anxiolytic, Anticonvulsant medchemexpress.eu | Potentiates GABAA currents (requires γ2 subunit) medchemexpress.eunih.gov | Not selective among α1, α2, α3 reported in some studies medchemexpress.eunih.gov | Inhibits nACh and NMDA receptors medchemexpress.eunih.gov | Also known as SEP-174559 medchemexpress.eunih.gov; Anxiolytic without substantial CNS depression in animals nih.gov |
Pharmacokinetic Aspects of N Desmethylzopiclone
Formation and Contribution to Overall Drug Exposure
Zopiclone (B121070) undergoes extensive metabolism in the liver, resulting in the formation of several metabolites. N-desmethylation is one of the major metabolic pathways for zopiclone in humans, leading to the formation of N-desmethylzopiclone. karger.comdiva-portal.orgresearchgate.net This metabolite, along with zopiclone N-oxide, are the two major metabolites found in humans. karger.comhpra.iewikipedia.orgsahpra.org.za While zopiclone N-oxide is reported to be pharmacologically active in animals, N-desmethylzopiclone is generally considered pharmacologically inactive in animals. hpra.iewikipedia.orgsahpra.org.za However, some research suggests N-desmethylzopiclone may have partial agonist properties at certain GABA receptor subtypes, unlike the parent drug which is a full agonist. wikipedia.orgwikipedia.org
Quantitative Contribution to Oral Dose of Zopiclone
Following oral administration of racemic zopiclone, N-desmethylzopiclone accounts for a notable percentage of the administered dose. Studies indicate that the N-desmethyl metabolite accounts for approximately 15% to 16% of an oral dose of racemic zopiclone in humans. who.intdrugbank.comgoogle.com Another source suggests that N-desmethyl and N-oxide derivatives together account for more than 30% of the dose in urine in humans. karger.comresearchgate.net In urine, the N-demethyl and N-oxide metabolites account for 30% of the initial dose. wikipedia.orgresearchgate.net
Quantitative analysis in urine samples from volunteers who received oral doses of zopiclone showed the presence of N-desmethylzopiclone. oup.comnih.gov In a controlled study involving single oral doses of 5 mg or 10 mg zopiclone, N-desmethylzopiclone was detected in hair samples, with maximum values ranging from 5.4 to 300 pg/mg for the 5-mg dose and 25 to 410 pg/mg for the 10-mg dose across different sampling time points. researchgate.net The metabolite to parent drug ratio of N-desmethylzopiclone to zopiclone in hair varied from 0.6 to 3.4, with a median of 1.2 for the maximum levels. researchgate.net
Metabolic Enzymes Involved in Formation
The formation of N-desmethylzopiclone from zopiclone is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. karger.comhpra.iewikipedia.orgnih.govguidetopharmacology.orgresearchgate.netpharmgkb.orgdrugbank.commims.com
Role of Cytochrome P450 Enzymes (CYP3A4, CYP2E1, CYP2C8)
In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified the specific isoforms involved in the metabolism of zopiclone to its metabolites, including N-desmethylzopiclone. hpra.iesahpra.org.zanih.govpharmgkb.org
CYP3A4 is indicated as a major isoenzyme involved in the metabolism of zopiclone to both N-desmethylzopiclone and zopiclone N-oxide. hpra.iesahpra.org.zanih.gov CYP2C8 is also involved in the formation of N-desmethylzopiclone. hpra.iesahpra.org.zanih.govpharmgkb.org Some sources also mention the involvement of CYP2E1 in the biotransformation of eszopiclone (B1671324) (the S-enantiomer of zopiclone), and by extension, likely racemic zopiclone. wikipedia.orgpharmgkb.orgdovepress.comfda.gov
In vitro studies have shown that recombinant CYP2C8 exhibits enzymatic activity towards the formation of both major metabolites, followed by CYP2C9 and CYP3A4. nih.gov However, CYP3A4 is considered the major enzyme involved in zopiclone metabolism in vitro, with CYP2C8 contributing significantly to the formation of N-desmethylzopiclone. nih.gov
Studies investigating the effect of CYP inhibitors have provided further insight. Ketoconazole, a CYP3A inhibitor, has been shown to inhibit the generation of both N-desmethylzopiclone and zopiclone N-oxide in human liver microsomes. nih.gov Sulfaphenazole, a CYP2C inhibitor, inhibited the formation of N-desmethylzopiclone. nih.gov However, a clinical study with gemfibrozil, a CYP2C8 inhibitor, did not significantly affect the plasma concentrations of the parent zopiclone, suggesting that CYP2C8 may not significantly metabolize zopiclone in vivo, although it did raise the concentrations of the metabolites. nih.govresearchgate.net This indicates a complex interplay of enzymes in the metabolic pathways.
Elimination Half-Life
The apparent elimination half-life of N-desmethylzopiclone, evaluated from urinary data, is approximately 7.4 hours. hpra.ie Another source indicates apparent half-lives of approximately 4.5 hours and 7.4 hours for the two major metabolites evaluated from urinary data. hpra.ie The elimination half-life of the active metabolite (referring to the N-oxide metabolite, active in animals) is reported to be similar to that of the parent drug (approximately 5 hours). who.int The half-life of (S)-desmethylzopiclone following eszopiclone administration may be reduced compared to when racemic zopiclone is administered. researchgate.net
Excretion Pathways
Zopiclone and its metabolites, including N-desmethylzopiclone, are primarily eliminated from the body through excretion, with the urinary route being the major pathway. diva-portal.orgresearchgate.nethpra.iewikipedia.orgguidetopharmacology.orgresearchgate.netnih.govpharmgkb.orgdrugbank.com
The product is eliminated by the urinary route (approximately 80%) in the form of free metabolites (N-oxide and N-demethyl derivatives) and in the faeces (approximately 16%). hpra.iesahpra.org.za More than 30% of the dose is excreted as N-desmethyl and N-oxide derivatives in urine in humans. karger.comresearchgate.net In urine, the N-demethyl and N-oxide metabolites account for 30% of the initial dose. wikipedia.orgresearchgate.net
Renal Excretion
Renal excretion plays a significant role in the elimination of N-desmethylzopiclone and other metabolites. diva-portal.orgresearchgate.netguidetopharmacology.orgresearchgate.netpharmgkb.orgdrugbank.com While the renal clearance of unchanged zopiclone is low, the metabolites, including N-desmethylzopiclone, are primarily excreted via the kidneys. karger.comresearchgate.nethpra.iesahpra.org.zaresearchgate.net Up to 75% of an oral dose of racemic zopiclone is excreted in the urine, primarily as metabolites. fda.gov Less than 10% of the orally administered eszopiclone dose is excreted in the urine as parent drug. fda.gov
In cases of renal insufficiency, no accumulation of zopiclone or its metabolites has been detected after prolonged administration. sahpra.org.za
Data Tables
| Pharmacokinetic Parameter | Value (Humans) | Source(s) |
| Contribution to Oral Dose (Urine) | >30% (as N-desmethyl and N-oxide derivatives) | karger.comresearchgate.net |
| Contribution to Oral Dose | ~15-16% (N-desmethyl metabolite) | who.intdrugbank.comgoogle.com |
| Apparent Elimination Half-Life | ~7.4 hours (from urinary data) | hpra.ie |
| Primary Excretion Route | Urinary (approximately 80% as metabolites) | hpra.iesahpra.org.za |
| Renal Clearance (Unchanged Zopiclone) | Low (mean 8.4 ml/min) | hpra.ie |
Metabolic Enzymes Involved in N-Desmethylzopiclone Formation
| Enzyme Isoform | Role in N-Desmethylation of Zopiclone | Source(s) |
| CYP3A4 | Major involvement | hpra.iesahpra.org.zanih.gov |
| CYP2C8 | Significant contribution | hpra.iesahpra.org.zanih.govpharmgkb.org |
| CYP2E1 | Involved (based on eszopiclone data) | wikipedia.orgpharmgkb.orgdovepress.comfda.gov |
Impact of Renal and Hepatic Impairment on Pharmacokinetics
The pharmacokinetics of zopiclone are known to be influenced by renal and hepatic function wikipedia.orgresearchgate.net. Studies have investigated the impact of impaired organ function on the parent drug, zopiclone, and its metabolites, including N-desmethylzopiclone.
In patients with severe chronic renal failure, the urinary excretion of both unchanged zopiclone and its metabolites, including N-desmethylzopiclone, is significantly decreased compared to healthy subjects nih.gov. Despite this decreased excretion of metabolites in urine, studies on zopiclone in patients with renal impairment have suggested little or no significant modification of pharmacokinetic parameters for the parent drug researchgate.netkarger.comresearchgate.net. One study indicated that the same amount of unchanged zopiclone (4-7%) is excreted in renal failure patients as in normal volunteers, suggesting that metabolism is not significantly altered karger.com. While the half-life of zopiclone may be prolonged in patients with renal failure, accumulation of the parent drug has not been consistently observed on repeated dosing wikipedia.orgnih.gov. Information specifically detailing the quantitative impact of renal impairment solely on the pharmacokinetics of the N-desmethylzopiclone metabolite appears limited in the provided search results, beyond the observation of decreased urinary excretion.
Hepatic impairment has a more notable impact on the pharmacokinetics of zopiclone. Zopiclone is extensively metabolized by the liver nih.govhres.ca. Studies in patients with severe hepatic impairment have shown an increased systemic exposure to zopiclone, with exposure being approximately doubled compared to healthy volunteers . This is likely due to the liver's central role in zopiclone metabolism, which produces N-desmethylzopiclone as a major metabolite nih.govhres.ca. While the peak plasma concentration and time to peak concentration of zopiclone may remain unchanged in severe hepatic impairment, the increased exposure suggests altered metabolic clearance . Although the search results confirm that N-desmethylzopiclone is a key metabolite formed in the liver nih.govhres.ca, detailed pharmacokinetic data specifically on the impact of hepatic impairment solely on N-desmethylzopiclone's exposure and clearance are not explicitly provided in a quantitative manner in the snippets, other than the general understanding that impaired hepatic metabolism of the parent drug would likely influence metabolite concentrations.
Stereoselective Pharmacokinetics
Zopiclone is administered as a racemic mixture, consisting of (R)-zopiclone and (S)-zopiclone (eszopiclone) guidetopharmacology.orgguidetopharmacology.org. The pharmacokinetics of zopiclone in humans are stereoselective wikipedia.orgncats.ioresearchgate.netresearchgate.net. This stereoselectivity extends to its metabolites, including N-desmethylzopiclone wikipedia.orgresearchgate.netresearchgate.netnih.govresearchgate.net.
Studies have shown that following oral administration of racemic zopiclone, the plasma concentrations and pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the plasma time-concentration curve (AUC), and terminal elimination half-life are higher for the dextrorotatory enantiomer, (S)-zopiclone, compared to the levorotatory enantiomer, (R)-zopiclone ncats.ioresearchgate.netresearchgate.net. This is attributed to slower total clearance and a smaller volume of distribution for the (S)-enantiomer ncats.ioresearchgate.netresearchgate.net.
The formation and excretion of the N-desmethylzopiclone metabolite also exhibit stereoselectivity. In urine, the concentrations of the dextrorotatory enantiomers of the N-demethyl (N-desmethylzopiclone) and N-oxide metabolites are higher than those of their respective antipodes wikipedia.orgncats.ioresearchgate.netresearchgate.net. Preclinical studies in rats using an enantioselective analytical method have similarly shown that the levels of (+)-(S)-N-desmethyl zopiclone were higher than those of the corresponding (-)-(R) enantiomer, further confirming the stereoselective disposition of zopiclone and its metabolites nih.govresearchgate.net.
Interactive Data Tables:
Based on the provided text, detailed quantitative data specifically for N-Desmethylzopiclone's pharmacokinetic parameters in impaired renal or hepatic function are not presented in a format suitable for generating a specific data table solely for the metabolite. The data primarily focuses on the parent drug, zopiclone, and general statements about metabolite excretion. Similarly, while stereoselectivity is confirmed, specific quantitative pharmacokinetic parameters (like AUC or Cmax) for the individual enantiomers of N-Desmethylzopiclone across different populations are not detailed in the snippets to create a meaningful comparative table for this metabolite alone.
However, the text does provide some comparative data regarding the urinary excretion of metabolites in renal impairment versus healthy individuals.
| Population | Urinary Excretion of Zopiclone and Metabolites (% of dose) | Urinary Excretion of N-Desmethylzopiclone (% of dose) |
| Healthy Subjects | ~36.3% (Zopiclone + N-oxide + N-desmethyl) nih.gov | ~32.6% nih.gov |
| Severe Renal Failure | ~4.02% (Zopiclone + N-oxide + N-desmethyl) nih.gov | ~1.99% nih.gov |
Note: Data for healthy subjects calculated by summing the reported percentages for unchanged zopiclone (3.7%), N-oxide (32.6%), and N-desmethyl (not explicitly stated but implied to contribute to the total metabolite excretion). The table presents the available data directly from the source snippets, which focuses on the combined excretion of zopiclone and its two major metabolites in renal failure, and specifically the N-desmethyl metabolite excretion in both groups.
Analytical Methodologies for N Desmethylzopiclone Quantification in Biological Matrices
Chromatographic Techniques
Chromatography is a widely used technique for separating and quantifying N-desmethylzopiclone from complex biological samples. Different chromatographic methods offer varying degrees of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection has been employed for the simultaneous determination of zopiclone (B121070) and its metabolites, including N-desmethylzopiclone, in biological fluids. researchgate.netnih.govresearchgate.nettandfonline.com This method utilizes the native fluorescence properties of the compounds for detection after separation on a reversed-phase column. researchgate.netnih.govtandfonline.comtandfonline.com
One reported method involves the extraction of compounds from biological fluids using a mixture of dichloromethane (B109758) and 2-propanol, followed by chromatography on a Spherisorb ODS-2 column with a mobile phase of monobasic sodium phosphate-methanol. researchgate.netnih.govresearchgate.net Fluorescence detection is performed, with a reported limit of detection of 10 ng/mL for N-desmethylzopiclone in plasma and urine. nih.govresearchgate.net Another HPLC method using fluorescence detection for zopiclone and desmethylzopiclone in human plasma reported a lower limit of quantitation of 6 ng/mL for desmethylzopiclone. researchgate.netresearchgate.net This method utilized a single-step liquid-liquid extraction and a reversed-phase C18 column with an isocratic mobile phase. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is another technique used in the analysis of zopiclone and its metabolites, including N-desmethylzopiclone, in biological matrices. researchgate.netcerilliant.com While GC can be used, zopiclone is noted as being thermally labile, which can lead to multiple peaks. tandfonline.com GC/MS methods are suitable for forensic and clinical toxicology applications. cerilliant.com
Liquid Chromatography-Mass Spectrometry (LC/MS)
LC/MS techniques are utilized for the analysis of N-desmethylzopiclone in biological samples. researchgate.net LC-MS offers advantages in terms of sensitivity and specificity compared to some other methods. unige.ch Applications include forensic and clinical toxicology. cerilliant.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique widely applied for the quantification of N-desmethylzopiclone in various biological matrices, including urine, blood, and plasma. diva-portal.orgoup.comcerilliant.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.govsigmaaldrich.comdrugbank.com This method involves the separation of analytes by liquid chromatography followed by detection and quantification using tandem mass spectrometry. nih.gov
Several LC-MS/MS methods have been developed for the simultaneous determination of zopiclone, N-desmethylzopiclone, zopiclone N-oxide, and the degradation product 2-amino-5-chloropyridine (B124133) (ACP) in urine and blood. diva-portal.orgoup.comresearchgate.netresearchgate.netnih.govresearchgate.net One validated method for urine allows for the determination of these compounds at concentrations up to 3000 ng/mL within 3.5 minutes. oup.comresearchgate.netnih.gov This method was applied to authentic urine samples and used to investigate the formation of ACP under different storage conditions and pH levels. oup.comresearchgate.netnih.gov Another LC-MS/MS method was validated for the determination of zopiclone, N-desmethylzopiclone, and ACP in whole blood, demonstrating its application in estimating the original zopiclone concentration in stored specimens. researchgate.netresearchgate.net
LC-MS/MS methods often involve sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). researchgate.netnih.govresearchgate.net For instance, SPE has been used for the extraction of zopiclone and its metabolites from human plasma prior to LC-MS/MS analysis. researchgate.net Chiral LC-MS/MS methods have also been developed for the enantioselective analysis of zopiclone and its metabolites, including N-desmethylzopiclone, in plasma, often employing chiral stationary phases. nih.gov
Reported data from LC-MS/MS methods include linear dynamic ranges and recovery rates for N-desmethylzopiclone in biological matrices. For example, a method for plasma reported a linear range of 0.5-150 ng/mL for N-desmethylzopiclone with recoveries of ≥ 90%. researchgate.net
Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)
Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) is an emerging technique that has been explored for the analysis of zopiclone enantiomers. unige.chresearchgate.net While the search results primarily discuss the application of SFC-MS/MS for the enantioselective analysis of zopiclone itself, the hyphenation of SFC with MS has shown promise for the analysis of various compounds in biological matrices. unige.ch SFC-MS offers comparable or even better sensitivity values compared to LC-MS in some cases. unige.ch The application of SFC-MS/MS specifically for the quantification of N-desmethylzopiclone in biological matrices is an area that may see further development.
Sample Preparation and Extraction Methods
Effective sample preparation and extraction are critical steps in the analysis of N-desmethylzopiclone in biological matrices to isolate the analyte from the complex matrix and concentrate it for detection. tandfonline.comnih.govdrugbank.com Various methods have been employed, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.nettandfonline.comresearchgate.netnih.govresearchgate.nete-century.us
Liquid-liquid extraction involves the partitioning of N-desmethylzopiclone between two immiscible liquid phases. researchgate.nettandfonline.comnih.gov A mixture of dichloromethane and 2-propanol has been used for the extraction of zopiclone and its metabolites from biological fluids. researchgate.nettandfonline.com
Solid-phase extraction (SPE) utilizes a solid stationary phase to selectively retain the analyte while the matrix components are washed away. tandfonline.comtandfonline.comresearchgate.netresearchgate.net SPE procedures have been described for the simultaneous determination of zopiclone and its metabolites in serum, blood, and urine, often using C18 silica (B1680970) extraction columns. tandfonline.comtandfonline.com These methods typically involve washing the column to remove interfering compounds before eluting the desired analytes. tandfonline.comtandfonline.com SPE has been reported to achieve high extraction recoveries for zopiclone and its metabolites. tandfonline.comtandfonline.com
Modified Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) methods have also been explored for the extraction of Z-drugs, including zopiclone and its metabolites, from whole blood samples prior to UPLC-MS/MS analysis. e-century.us This method involves extraction-partitioning and dispersive solid-phase extraction cleanup. e-century.us
The stability of N-desmethylzopiclone in biological samples during storage and sample processing is an important consideration for analytical accuracy. Studies have investigated the degradation of zopiclone and its metabolites, including N-desmethylzopiclone, and the formation of degradation products like 2-amino-5-chloropyridine (ACP), which can be influenced by factors such as pH, time, and temperature. diva-portal.orgoup.comresearchgate.netresearchgate.netnih.gov
Validation Parameters of Analytical Methods
Validation of analytical methods for NDZOP quantification in biological matrices involves assessing several key parameters to ensure reliability and suitability for intended use. woah.orgwjarr.com These parameters include the limit of detection (LOD), limit of quantitation (LOQ), linearity, dynamic range, accuracy, precision, selectivity, and stability. woah.orgwjarr.comaoac.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD represents the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. woah.orgwjarr.comaoac.org These parameters are critical for assessing the sensitivity of the method. For NDZOP analysis, reported LOQ values can vary depending on the specific method and matrix. One LC-MS/MS method for zopiclone and NDZOP in human plasma reported a linear calibration curve over the concentration range of 0.5-150 ng/mL, implying the LOQ is at or below 0.5 ng/mL. researchgate.net Another method for ACP, a degradation product of NDZOP among others, reported an LOQ of 0.7 ng/mL in urine. researchgate.net LOD and LOQ can be determined using approaches such as visual evaluation, signal-to-noise ratio, or calculations based on the standard deviation of the response and the slope of the calibration curve. wjarr.comdemarcheiso17025.com
Linearity and Dynamic Range
Linearity refers to the proportional relationship between the analyte concentration and the instrument response over a defined range. woah.orgwjarr.com The dynamic range is the interval of concentrations over which the method demonstrates linearity and acceptable accuracy and precision. aoac.org For the quantification of NDZOP in human plasma, a linear calibration curve was reported over the concentration range of 0.5-150 ng/mL. researchgate.net Methods are validated to ensure linearity across the expected range of analyte concentrations in the biological samples. woah.orgdemarcheiso17025.com
Accuracy and Precision
Accuracy represents the closeness of measured values to the true concentration of the analyte, while precision indicates the reproducibility of measurements under defined conditions. woah.orgwjarr.comaoac.org These are typically assessed at different concentration levels within the dynamic range. For an LC-MS/MS method quantifying NDZOP in human plasma, intra-batch and inter-batch accuracy and precision evaluated at various quality control levels were reported to be within acceptable limits, specifically 89.5-109.1% for accuracy and 3.0-14.7% for precision for all analytes including NDZOP. researchgate.net
Selectivity and Interference
Selectivity (or specificity) is the ability of the method to uniquely identify and quantify the analyte in the presence of other components in the sample matrix, such as endogenous substances or co-administered drugs and metabolites. woah.orgwjarr.com Interference occurs when these other components affect the measurement of the analyte. Validated methods for NDZOP in biological matrices must demonstrate that they are not subject to significant interference from matrix components or related compounds like zopiclone, ZOPNO, or ACP. oup.comresearchgate.netnih.gov LC-MS/MS methods, with their inherent selectivity based on mass transitions, are well-suited for minimizing interference in complex biological samples. researchgate.netresearchgate.net
Stability in Biological Samples
The stability of N-desmethylzopiclone in biological samples is a critical factor influencing the reliability of analytical results, particularly in forensic and clinical settings where samples may be stored for varying durations before analysis. oup.comdiva-portal.orgdaum.net NDZOP, along with zopiclone and ZOPNO, can degrade over time, potentially forming 2-amino-5-chloropyridine (ACP). oup.comdiva-portal.orgresearchgate.netnih.gov This degradation is influenced by several factors, including storage conditions. oup.comresearchgate.netnih.gov
Influence of Storage Conditions (Temperature, Time, pH)
Temperature, time, and pH significantly impact the stability of NDZOP in biological matrices like urine. Studies have investigated the stability of NDZOP under different storage conditions. In urine, NDZOP was found to be stable for 1 day at 20°C, 3 weeks at 4°C, and 1 month at -20°C. oup.com The formation of ACP from the degradation of NDZOP, zopiclone, and ZOPNO has been observed to occur at elevated pH and/or temperature. oup.comresearchgate.netnih.gov For instance, one study noted high concentrations of ACP in a urine sample exposed to long-term storage at different temperatures and at pH >8.2, while a sample exposed to pH <6.5 showed no ACP formation. nih.gov This highlights the importance of controlling storage temperature and pH to maintain the integrity of NDZOP in biological samples and ensure accurate quantification. oup.comresearchgate.netnih.gov
Stability of NDZOP in Urine under Different Storage Conditions
| Storage Temperature | Storage Time | Stability Observation | Source |
| 20°C | 1 day | Stable | oup.com |
| 4°C | 3 weeks | Stable | oup.com |
| -20°C | 1 month | Stable | oup.com |
Note: Stability can be influenced by pH and other factors not explicitly detailed in all sources.
Influence of pH and Temperature on ACP Formation (indicating NDZOP degradation)
| Condition | ACP Formation Observation | Source |
| Elevated pH and/or Temperature | Occurs | oup.comresearchgate.netnih.gov |
| Long-term storage, different temperatures, pH >8.2 | High concentrations of ACP | nih.gov |
| pH <6.5 | No formation of ACP | nih.gov |
Note: ACP formation indicates degradation of ZOP, NDZOP, and ZOPNO.
Degradation to 2-amino-5-chloropyridine (ACP)
N-Desmethylzopiclone, along with its parent compound zopiclone (ZOP) and another metabolite, zopiclone N-oxide (ZOPNO), is known to undergo degradation to form 2-amino-5-chloropyridine (ACP). oup.comnih.govresearchgate.netdiva-portal.orgresearchgate.netnih.govspringermedizin.dediva-portal.org This degradation is a significant consideration in the analysis of biological samples containing N-Desmethylzopiclone, as it can affect the accurate determination of the original concentrations of the parent drug and its metabolites. nih.govresearchgate.netdiva-portal.orgnih.gov
Research has shown that the formation of ACP is influenced by factors such as pH, temperature, and storage duration of the biological specimen. oup.comnih.govdiva-portal.orgresearchgate.net Elevated pH and/or temperature have been specifically identified as conditions that promote the formation of ACP from ZOP, NDZOP, and ZOPNO in urine samples. oup.comnih.govresearchgate.net In blood samples, ACP is also formed during storage, and this formation occurs in amounts equimolar to the degradation of ZOP and NDZOP. researchgate.netnih.gov
The potential for ACP formation necessitates its inclusion in analytical panels when assessing zopiclone exposure, particularly in forensic cases, to aid in the correct interpretation of results. oup.comnih.govdiva-portal.orgresearchgate.net The presence of high concentrations of ACP in a sample can indicate that significant degradation of zopiclone and its metabolites, including N-Desmethylzopiclone, has occurred during storage. nih.govresearchgate.net
Strategies for Sample Stabilization
The instability of zopiclone and its metabolites, including N-Desmethylzopiclone, in biological matrices highlights the importance of implementing effective sample stabilization strategies. diva-portal.orgresearchgate.netdiva-portal.orgresearchgate.net Pre-analytical factors, such as storage time and temperature, significantly influence analytical results due to potential degradation. diva-portal.orgdiva-portal.org
Controlling the pH of the sample has been explored as a method to mitigate degradation. Acidic conditions, for instance, have been shown to alleviate the rapid degradation observed for zopiclone under neutral and weakly basic conditions in synthetic urine. sciex.com This suggests that adjusting the pH of biological samples to an acidic range upon collection could be a viable strategy for stabilizing N-Desmethylzopiclone and related compounds.
Low-temperature storage is another crucial strategy for sample preservation. Storing samples at reduced temperatures, such as -20°C, has been shown to improve the stability of zopiclone and its metabolites over longer periods compared to storage at higher temperatures (e.g., 4°C or 20°C). oup.comdiva-portal.org For instance, N-Desmethylzopiclone in urine was found to be stable for up to one month when stored at -20°C. oup.com Freezing is also a recommended storage condition for certified reference materials of N-Desmethylzopiclone in solution, intended for use in analytical testing methods. cerilliant.com
Studies evaluating sample stability in plasma have indicated that while degradation can occur under certain refrigerated conditions, stability is generally excellent during storage in a freezer. researchgate.netresearchgate.net Short-term stability during sample processing at room temperature has also been reported. researchgate.net
Application in Various Biological Matrices
Quantitative analysis of N-Desmethylzopiclone is performed across various biological matrices using sensitive and specific analytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.govresearchgate.netscilit.comlcms.cz
Plasma
LC-MS/MS methods have been developed and validated for the simultaneous quantification of zopiclone and its metabolites, including N-Desmethylzopiclone, in plasma. nih.govresearchgate.netscilit.com These methods often involve sample preparation steps such as liquid-liquid extraction or solid phase extraction to isolate the analytes from the plasma matrix. nih.govresearchgate.net
Enantioselective analysis of N-Desmethylzopiclone in plasma has also been reported, utilizing chiral stationary phases in HPLC-MS/MS methods. nih.govscilit.com This allows for the differentiation and quantification of the individual enantiomers of N-Desmethylzopiclone. Studies in rats using such methods have observed higher concentrations of (+)-(S)-N-desmethyl zopiclone, indicating stereoselective disposition. nih.govscilit.com
Method validation parameters for N-Desmethylzopiclone in plasma, such as linearity, accuracy, and precision, have been reported within acceptable limits for quantitative analysis. researchgate.netscilit.com The stability of N-Desmethylzopiclone in plasma samples under different storage conditions is a critical factor for reliable analysis. researchgate.netresearchgate.net
Urine
Urine is a frequently analyzed biological matrix for the detection and quantification of N-Desmethylzopiclone, often in conjunction with zopiclone and other metabolites. oup.comnih.govresearchgate.netnih.govresearchgate.netsciex.comnih.govuni.luacrospharma.co.kr LC-MS/MS is a common analytical technique employed for this purpose, offering sensitivity and specificity for the simultaneous determination of multiple related compounds. oup.comnih.govresearchgate.netsciex.com
Validated LC-MS/MS methods for N-Desmethylzopiclone in urine have demonstrated wide quantification ranges suitable for various applications, including forensic toxicology. oup.comnih.gov The stability of N-Desmethylzopiclone in urine is significantly affected by storage conditions, with degradation to ACP occurring at elevated pH and temperature. oup.comnih.govresearchgate.net Studies have investigated the stability of N-Desmethylzopiclone in urine at different temperatures and over various time periods, highlighting the need for appropriate storage (e.g., freezing) to maintain sample integrity. oup.com
Hair
Analysis of N-Desmethylzopiclone in hair provides a means to assess longer-term exposure to zopiclone. nih.govresearchgate.netdoi.org Methods utilizing ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed and validated for the quantification of N-Desmethylzopiclone in hair samples. nih.govresearchgate.net
Studies involving controlled administration of zopiclone and subsequent hair analysis have shown that N-Desmethylzopiclone can be detected in hair segments, and its concentrations can be followed over several months. nih.govresearchgate.netdoi.org Analysis of short hair segments (e.g., 5-mm) can potentially provide information about the timeframe of drug intake. nih.govresearchgate.net N-Desmethylzopiclone is considered a valuable marker to confirm zopiclone intake in hair analysis. nih.govresearchgate.netdoi.org
Data from studies investigating concentrations in hair after a single zopiclone dose provide insights into the incorporation and persistence of N-Desmethylzopiclone in this matrix. For example, in one study, maximum N-Desmethylzopiclone values in hair segments ranged from 5.4 to 300 pg/mg following a 5-mg dose and from 25 to 410 pg/mg following a 10-mg dose across different sampling time points. nih.govresearchgate.netdoi.org
N-Desmethylzopiclone Concentrations in Hair Segments (Selected Data)
| Dose (mg) | Sampling Time Point | Concentration Range (pg/mg) |
| 5 | All sampling time points | 5.4 - 300 nih.govresearchgate.netdoi.org |
| 10 | All sampling time points | 25 - 410 nih.govresearchgate.netdoi.org |
Clinical and Forensic Implications of N Desmethylzopiclone Research
Role as a Biomarker for Zopiclone (B121070) Exposure
N-Desmethylzopiclone serves as an important biomarker for confirming zopiclone intake. Its detection in biological samples, such as urine and hair, indicates prior exposure to the parent drug. nih.govresearchgate.net
Metabolite to Parent Drug Ratios in Biological Samples
The ratio of N-desmethylzopiclone to zopiclone concentrations in biological samples can provide insights into the timeline of drug exposure and aid in the interpretation of results. Studies analyzing hair samples have shown that the metabolite to parent drug ratio of N-desmethylzopiclone to zopiclone can vary, with reported ranges from 0.6 to 3.4 (median 1.2) in hair segments following a single dose. nih.govresearchgate.netdoi.org This ratio can be influenced by factors such as individual metabolism, sampling time point, and the matrix analyzed. nih.gov In hair analysis, metabolite-to-drug ratios above 1 have been reported for several pharmaceuticals, including zopiclone with its metabolite N-desmethylzopiclone, which might be attributed to the potentially longer elimination half-life of the metabolite compared to the parent drug. nih.gov
Confirmation of Zopiclone Intake
The presence of N-desmethylzopiclone in biological specimens is a key indicator of zopiclone administration. nih.govresearchgate.net Given that zopiclone is rapidly metabolized, detecting the metabolite, which may persist longer or be present in higher concentrations in certain matrices, strengthens the evidence of exposure, particularly when the parent drug concentrations might be low or undetectable due to the time elapsed since intake or sample degradation. diva-portal.orgdiva-portal.orgthe-ltg.orgresearchgate.net N-desmethylzopiclone is suggested to serve as an additional marker to confirm the intake of zopiclone. nih.govresearchgate.netdoi.org
Interpretation in Forensic Toxicology Cases
N-Desmethylzopiclone analysis is particularly relevant in forensic toxicology, where confirming drug exposure and interpreting its potential effects are critical. Zopiclone and its metabolites, including N-desmethylzopiclone, are increasingly encountered in forensic cases. diva-portal.orgdiva-portal.orgdiva-portal.org
Drug-Impaired Driving
In cases of suspected drug-impaired driving, the detection and quantification of zopiclone and its metabolites, such as N-desmethylzopiclone, in biological samples like blood or urine are essential for evaluating potential impairment. diva-portal.orgdiva-portal.orgdiva-portal.orgoup.com The presence of N-desmethylzopiclone, alongside or in the absence of the parent drug, contributes to establishing recent zopiclone use. Interpreting the concentrations of both the parent drug and metabolite is crucial, considering factors like the time of sample collection relative to drug intake and the potential for post-sampling changes.
Drug-Facilitated Sexual Assault
Zopiclone's rapid onset and relatively short half-life make it a substance of concern in drug-facilitated sexual assault cases. the-ltg.org In such instances, there might be a delay in sample collection, potentially leading to low or undetectable levels of the parent drug. The analysis of N-desmethylzopiclone in biological fluids, such as urine or hair, becomes vital for confirming zopiclone exposure, even if the parent compound has been eliminated or degraded. researchgate.netdiva-portal.orgoup.comnih.govoup.com Studies have highlighted the importance of analyzing metabolites like N-desmethylzopiclone in these cases. researchgate.netdiva-portal.orgoup.comnih.govoup.comdntb.gov.ua
Post-mortem Analysis
In post-mortem toxicology, the analysis of N-desmethylzopiclone is important for determining if zopiclone was present at the time of death. Zopiclone can undergo degradation in post-mortem samples, particularly under certain storage conditions or due to putrefaction. the-ltg.org Analyzing stable metabolites like N-desmethylzopiclone can provide more reliable evidence of zopiclone exposure. diva-portal.orgdiva-portal.orgresearchgate.net The degradation product 2-amino-5-chloropyridine (B124133) (ACP) is formed from the degradation of zopiclone and its metabolites, including N-desmethylzopiclone, and its presence can indicate the extent of degradation of the parent drug and metabolites. diva-portal.orgdiva-portal.orgresearchgate.netdiva-portal.orgoup.comnih.govoup.comresearchgate.net Including N-desmethylzopiclone and ACP in post-mortem toxicological analysis is recommended for proper interpretation of zopiclone exposure. diva-portal.orgdiva-portal.orgresearchgate.netdiva-portal.orgoup.comoup.comresearchgate.netdiva-portal.org
Compound Information
| Compound Name | PubChem CID |
| N-Desmethylzopiclone | 162892 |
| Zopiclone | 5735 |
Data Table Example (Illustrative - based on search result trends, specific numerical data points varied across studies and matrices)
While specific quantitative data varies significantly depending on the biological matrix, dosage, and time of sampling, research indicates the presence and relative concentrations of N-Desmethylzopiclone in biological samples following Zopiclone administration. The following table presents illustrative ranges observed in some studies, highlighting the detection of N-Desmethylzopiclone.
| Biological Matrix | Analyte | Concentration Range (Illustrative) | Notes | Source Example |
| Hair | Zopiclone | pg/mg levels | Concentrations vary with sampling time and dose. | nih.govresearchgate.netdoi.org |
| Hair | N-Desmethylzopiclone | pg/mg levels | Detected alongside parent drug; ratio varies. | nih.govresearchgate.netdoi.org |
| Urine | Zopiclone | ng/mL levels | Concentrations can be higher than in plasma; influenced by pH/storage. | researchgate.netdiva-portal.orgoup.com |
| Urine | N-Desmethylzopiclone | ng/mL levels | Often detected in urine; influenced by pH/storage. | researchgate.netdiva-portal.orgoup.com |
| Blood/Plasma | Zopiclone | ng/mL to µg/L levels | Therapeutic and toxic ranges reported. | wikipedia.orgthe-ltg.orgmedline.ru |
| Blood/Plasma | N-Desmethylzopiclone | ng/mL levels | Detected alongside parent drug. | researchgate.net |
Challenges in Interpretation Due to Degradation
The interpretation of N-desmethylzopiclone concentrations in biological samples, particularly in forensic analysis, is complicated by the potential for degradation. Zopiclone and its metabolites, including N-desmethylzopiclone, can degrade to 2-amino-5-chloropyridine (ACP). researchgate.netdiva-portal.orgnih.govdiva-portal.orgoup.comnih.gov This degradation is influenced by various factors, including the pH of the biological matrix, storage time, and temperature. researchgate.netnih.govoup.com
Studies have shown that the formation of ACP can occur at elevated pH and/or temperature in urine samples. researchgate.netnih.govoup.com This means that the measured concentrations of zopiclone and its metabolites, including N-desmethylzopiclone, in a sample might not reflect the original concentrations at the time the sample was taken, especially after prolonged storage or storage under unfavorable conditions. researchgate.netdiva-portal.orgnih.govdiva-portal.orgnih.gov For accurate interpretation in forensic cases, it is strongly recommended that zopiclone, its major metabolites (including N-desmethylzopiclone and zopiclone N-oxide), and the degradation product ACP are all analyzed. researchgate.netdiva-portal.orgnih.gov When ACP is detected, the concentrations of the parent drug and its metabolites should be interpreted with caution. researchgate.netnih.gov The equimolar degradation of zopiclone and N-desmethylzopiclone to ACP can potentially be used to estimate the original concentration of zopiclone in blood samples. diva-portal.orgnih.gov
Potential for Independent Clinical Utility
Research suggests that N-desmethylzopiclone possesses pharmacological activity, indicating a potential for independent clinical utility. wikipedia.orgwikipedia.orgportico.orgnih.govlongdom.orgresearchgate.net Unlike its parent compound, which is primarily known for its hypnotic effects, N-desmethylzopiclone appears to have distinct properties. portico.orgnih.gov
Anxio-selective Properties and Therapeutic Potential
N-Desmethylzopiclone has been characterized as having predominantly anxiolytic properties. wikipedia.orgwikipedia.orglongdom.org Studies, particularly in animal models, have demonstrated its anxiolytic effects without inducing a substantial degree of central nervous system depression or impairing motor coordination at certain doses. portico.orgnih.gov This suggests a potential therapeutic application specifically for anxiety. One study noted that (S)-N-desmethylzopiclone altered performance in anxiety tests at lower doses compared to other zopiclone derivatives tested and caused a dose-related effect on the Vogel conflict test and a reduction in electroconvulsive shock-induced seizure durations, further supporting its potential clinical utility in the treatment of anxiety. portico.orgnih.gov The selective affinity of desmethylzopiclone for modulating α3-containing GABA receptor subtypes has been implicated as a key mediator of the anxiolytic effects observed with benzodiazepines. wikipedia.org A patent for N-desmethylzopiclone for anxiety treatment and related disorders has also been mentioned. researchgate.net
Differentiation from Parent Drug's Sedative Effects
A key distinction between N-desmethylzopiclone and its parent drug, zopiclone, lies in their primary pharmacological effects. While zopiclone is a sedative-hypnotic agent used for treating insomnia, N-desmethylzopiclone exhibits anxiolytic effects with less pronounced sedative properties. portico.orgnih.gov Animal studies have shown that while zopiclone and its (S)-enantiomer reduced locomotor activity and disrupted motor coordination, (S)-N-desmethylzopiclone did not significantly alter these measures at comparable doses. portico.orgnih.gov This differentiation in pharmacological profiles highlights the potential for N-desmethylzopiclone to be explored for therapeutic uses where sedation is undesirable.
Contribution to Understanding Zopiclone's Overall Effects
N-Desmethylzopiclone is one of the primary metabolites formed during the metabolism of zopiclone in the liver, primarily through the action of CYP3A4 and, to a lesser extent, CYP2C8 enzymes. diva-portal.orglongdom.orgmims.comhres.ca Although some sources initially described N-desmethylzopiclone as inactive diva-portal.orgmims.comhres.cacerilliant.com, more recent research indicates it possesses pharmacological activity, particularly its anxiolytic properties. wikipedia.orgwikipedia.orgportico.orgnih.govlongdom.orgresearchgate.net
Future Research Directions and Unanswered Questions
Further Elucidation of Specific Receptor Subtype Interactions
While N-Desmethylzopiclone has been identified as a selective partial agonist at α3-containing GABAA receptor subtypes, further detailed research is needed to fully elucidate its interactions with other specific receptor subtypes. Research has shown that N-Desmethylzopiclone, similar to racemic zopiclone (B121070), was not selective between α1-, α2-, or α3-bearing GABAA receptors in some studies, although potentiation strictly required the presence of the gamma2 subunit. nih.gov It has also been found to inhibit nicotinic acetylcholine (B1216132) receptors and NMDA receptors. wikipedia.orgnih.gov Future studies could employ advanced receptor binding assays and electrophysiological techniques to precisely map its affinity and efficacy across the diverse range of GABAA receptor subtypes, as well as further investigate its interactions with nicotinic acetylcholine and NMDA receptors. nih.govresearchgate.net A deeper understanding of these interactions is crucial for determining the full spectrum of its pharmacological effects and potential therapeutic applications.
Comprehensive Preclinical Efficacy and Safety Studies for Independent Therapeutic Use
Given that N-Desmethylzopiclone exhibits anxiolytic effects without the sedative effects observed with its parent compound in some preclinical models, comprehensive preclinical studies are warranted to evaluate its potential for independent therapeutic use, particularly in the treatment of anxiety. portico.org Although it has shown significant anxiolytic effects in preclinical models, these effects may not be solely mediated by actions at benzodiazepine (B76468) receptors. portico.org These studies should rigorously assess its efficacy in various animal models of anxiety and other relevant conditions, as well as thoroughly investigate its safety profile, including potential for tolerance, dependence, and abuse, independent of zopiclone administration. who.int Such research would provide critical data to determine if N-Desmethylzopiclone could serve as a novel therapeutic agent.
Advanced Analytical Method Development for Enhanced Sensitivity and Specificity
The accurate and sensitive quantification of N-Desmethylzopiclone in biological matrices is essential for both clinical and forensic purposes. While methods like HPLC with fluorescence detection and LC-MS/MS have been developed for its determination in plasma and urine, there is a continuous need for more advanced analytical techniques with enhanced sensitivity and specificity. researchgate.netresearchgate.netnih.govnih.govresearchgate.netoup.com Future research should focus on developing highly sensitive methods capable of detecting and quantifying low concentrations of N-Desmethylzopiclone in various biological samples, including hair, which can provide a longer detection window for retrospective analysis. doi.org Improvements in analytical methods are crucial for accurate pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations. ekb.eg
Longitudinal Studies on N-Desmethylzopiclone Accumulation and Effects
Longitudinal studies are needed to investigate the long-term accumulation of N-Desmethylzopiclone in the body, particularly with chronic zopiclone administration. While the single-dose elimination half-life of N-Desmethylzopiclone is reported to be longer than that of zopiclone, its accumulation patterns and potential long-term effects are not fully characterized. google.com Research should assess its concentration in various tissues over time with repeated dosing and explore any potential physiological or psychological effects associated with chronic exposure. doi.orgnih.gov Such studies are important for understanding the full pharmacokinetic and pharmacodynamic profile of zopiclone and its metabolites during long-term therapy.
Investigation of Inter-individual Variability in Metabolism and Response
Significant inter-individual variability exists in drug metabolism, influenced by factors such as genetics, age, and concomitant drug use. ekb.egoatext.comnih.gov Future research should investigate the extent of inter-individual variability in the metabolism of zopiclone to N-Desmethylzopiclone and how this variability impacts the exposure and response to both compounds. wikipedia.orglongdom.orgnih.gov Studies could explore the influence of genetic polymorphisms in CYP3A4 and CYP2E1 enzymes on N-Desmethylzopiclone formation and clearance. longdom.orgnih.govoatext.comhelsinki.finih.gov Understanding this variability is critical for personalized medicine approaches, allowing for the optimization of zopiclone dosing and the prediction of individual responses and potential for metabolite accumulation. ekb.eg
Q & A
Q. How can researchers mitigate batch-to-batch variability in N-Desmethylzopiclone formulations?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical material attributes (CMAs) and process parameters (CPPs). Use multivariate analysis (e.g., PCA) to identify variability sources. Cross-characterize batches with X-ray diffraction (XRPD) and dissolution testing .
Emerging Research Directions
Q. What novel methodologies explore N-Desmethylzopiclone’s interaction with GABA-A receptor subtypes?
- Methodological Answer : Use cryo-EM or X-ray crystallography to resolve receptor-ligand structures. Conduct patch-clamp electrophysiology on recombinant receptors (e.g., α1β2γ2 vs. α2β3γ2 subtypes). Pair with molecular dynamics simulations to predict binding energetics .
Q. How can machine learning improve predictive models for N-Desmethylzopiclone’s metabolite toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
